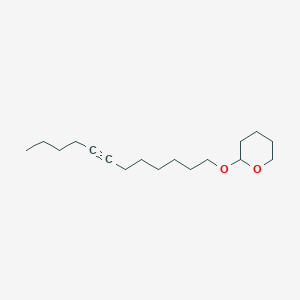
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyran family and has a tetrahydro structure with a dodecynyloxy group attached to it.
Mechanism Of Action
The mechanism of action of 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is not fully understood. However, it is believed that the compound interacts with cellular membranes and alters their structure and function. This, in turn, affects various biochemical pathways, leading to its physiological effects.
Biochemical And Physiological Effects
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- has been shown to have several biochemical and physiological effects. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various compounds, making it a valuable tool for synthetic chemists. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for the research on 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro-. One area of research is the development of new synthetic methods for the compound, which could make it easier to obtain in large quantities. Additionally, there is potential for further exploration of the compound's antibacterial and antifungal properties, as well as its potential use in the treatment of inflammatory conditions. Further research could also explore the compound's potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a versatile compound that has potential applications in various fields. Its complex synthesis process and potential applications make it a valuable tool for synthetic chemists and researchers. Further research is needed to fully understand the compound's mechanism of action and explore its potential applications in various fields.
Synthesis Methods
The synthesis of 2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 2,3-dihydrofuran with 7-dodecyn-1-ol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps to form the desired compound.
Scientific Research Applications
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a building block for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of various natural products and pharmaceuticals.
properties
CAS RN |
16695-32-2 |
|---|---|
Product Name |
2H-Pyran, 2-(7-dodecynyloxy)tetrahydro- |
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-7-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-4,7-16H2,1H3 |
InChI Key |
GLOAELLLVHZEDW-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
Other CAS RN |
16695-32-2 |
synonyms |
2-(7-Dodecynyloxy)tetrahydro-2H-pyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
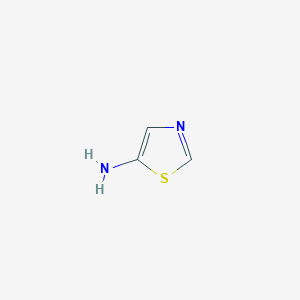
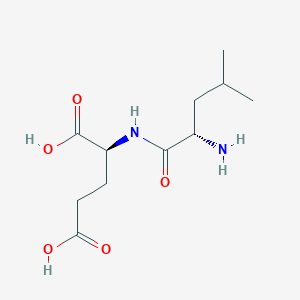
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
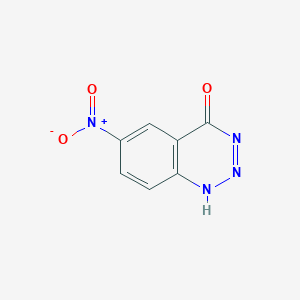
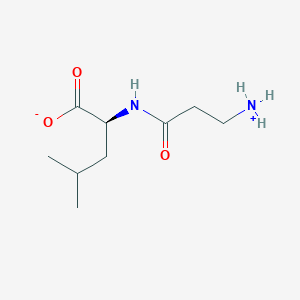
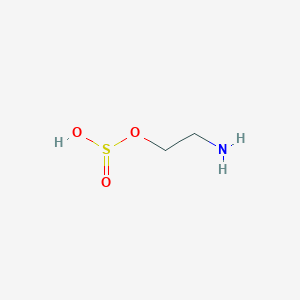
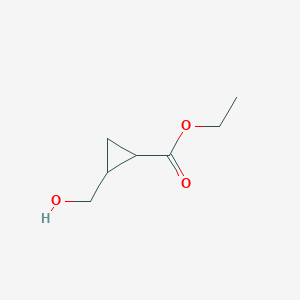
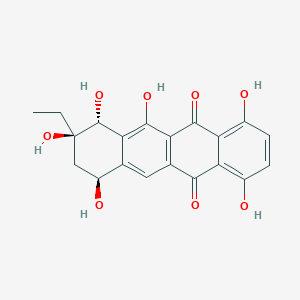
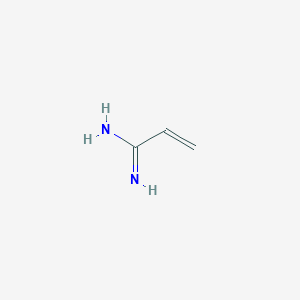
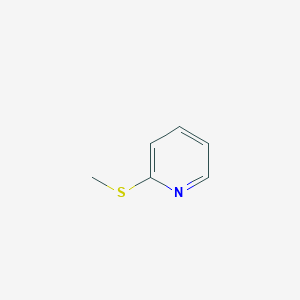
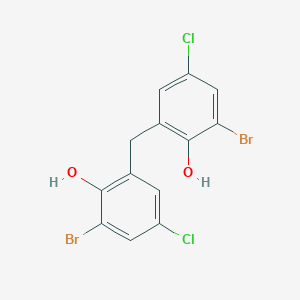
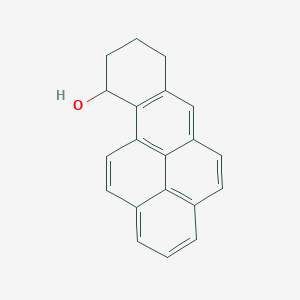
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)